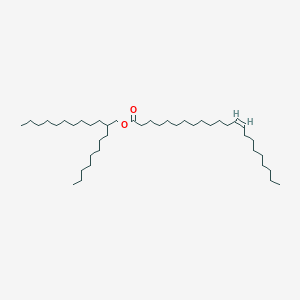
2-Octyldodecyl erucate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyldodecyl erucate is a synthetic ester formed from the reaction between 2-octyldodecanol and erucic acid (13-docosenoic acid). This compound is primarily used in cosmetic formulations due to its excellent emollient properties, which help to soften and smooth the skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Octyldodecyl erucate is synthesized through an esterification reaction between 2-octyldodecanol and erucic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired ester. The final product is then purified through distillation or other purification methods to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Octyldodecyl erucate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 2-octyldodecanol and erucic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: 2-Octyldodecanol and erucic acid.
Hydrolysis: 2-Octyldodecanol and erucic acid.
Applications De Recherche Scientifique
2-Octyldodecyl erucate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its skin-conditioning properties in dermatological formulations.
Industry: Widely used in cosmetics and personal care products as an emollient to improve skin texture and hydration
Comparaison Avec Des Composés Similaires
2-Octyldodecyl erucate can be compared with other similar esters, such as:
Isopropyl myristate: Another common emollient used in cosmetics, known for its lightweight texture and quick absorption.
Cetyl palmitate: Used for its moisturizing properties and ability to enhance the texture of formulations.
Octyl stearate: Provides similar emollient benefits but with different sensory characteristics.
Uniqueness: this compound stands out due to its specific combination of 2-octyldodecanol and erucic acid, which provides a unique balance of emollient properties and skin compatibility. Its long-chain structure contributes to its effectiveness in forming a protective barrier on the skin, making it particularly suitable for use in high-performance skincare products .
Propriétés
| 88103-59-7 | |
Formule moléculaire |
C42H82O2 |
Poids moléculaire |
619.1 g/mol |
Nom IUPAC |
2-octyldodecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C42H82O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-28-30-33-36-39-42(43)44-40-41(37-34-31-15-12-9-6-3)38-35-32-29-17-14-11-8-5-2/h20-21,41H,4-19,22-40H2,1-3H3/b21-20- |
Clé InChI |
WRUPARRPRIVURX-MRCUWXFGSA-N |
SMILES isomérique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



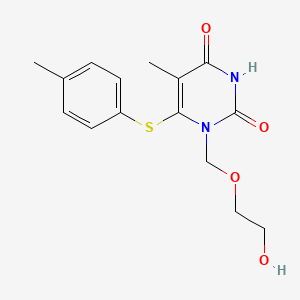
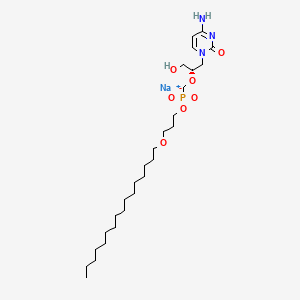

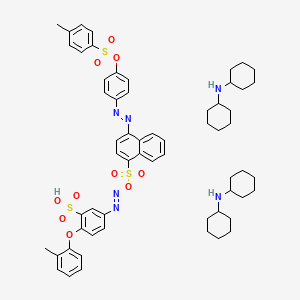
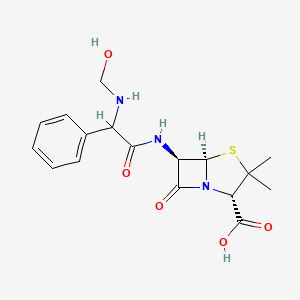


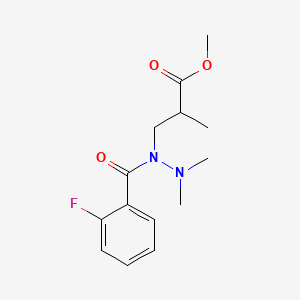
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
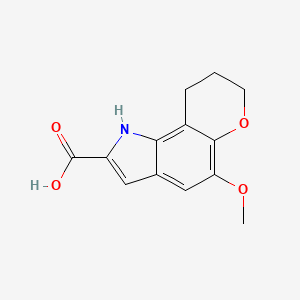
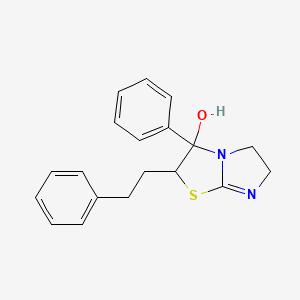
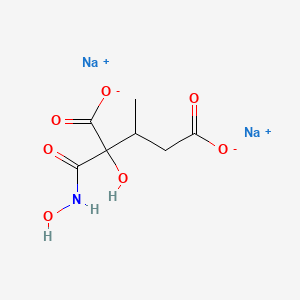
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
